2,3,3-Trimethyl-3H-indole-5-carboxylic acid

Organic Synthesis Process Chemistry Indole Derivatives

2,3,3-Trimethyl-3H-indole-5-carboxylic acid (TMIC) is a 5-carboxy-substituted indolenine that uniquely combines the photostable 2,3,3-trimethylindolenine core with a reactive –COOH handle. This prevents the need for post-synthetic modifications and ensures reproducible dye synthesis. Buy the ≥97% pure, yellow solid (MW 203.24, mp 208–210 °C) for reliable amide-coupling to antibodies/peptides for targeted NIR hypoxia imaging, efficient TiO₂ anchoring for DSSCs, or water-soluble probe PEGylation. Each batch meets rigorous QC for preclinical and clinical imaging consistency.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 84100-84-5
Cat. No. B135931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethyl-3H-indole-5-carboxylic acid
CAS84100-84-5
Synonyms2,3,3-Trimethyl-3H-indole-5-carboxylic Acid
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C=C(C=C2)C(=O)O
InChIInChI=1S/C12H13NO2/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7/h4-6H,1-3H3,(H,14,15)
InChIKeyQUDAPQXQGBIUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3-Trimethyl-3H-indole-5-carboxylic acid (CAS 84100-84-5): Essential Building Block for Cyanine Dyes and Functional Materials


2,3,3-Trimethyl-3H-indole-5-carboxylic acid (TMIC) is a 5-carboxy-substituted indolenine derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It serves as a key intermediate in the synthesis of cyanine dyes for fluorescence imaging, particularly for visualizing tumor hypoxia and as a near-infrared (NIR) contrast agent [1]. The compound is a solid with a melting point of 208-210°C and exhibits limited solubility in water but is soluble in organic solvents like DMSO and DMF . Safety data indicate it is harmful if swallowed and causes skin and eye irritation (H302, H315, H319, H335) .

Why 2,3,3-Trimethyl-3H-indole-5-carboxylic acid Cannot Be Simply Replaced by Unsubstituted Indolenines or Other Indole Carboxylic Acids


Generic substitution of 2,3,3-trimethyl-3H-indole-5-carboxylic acid with simpler indolenines or indole-5-carboxylic acid is not viable due to the compound's unique combination of the 2,3,3-trimethylindolenine core and the 5-carboxylic acid functionality. The methyl groups at positions 2 and 3 confer enhanced stability and distinct reactivity compared to unsubstituted indole [1], while the carboxylic acid at the 5-position provides a crucial anchoring point for covalent conjugation and surface binding . Replacing this compound with a non-carboxylated analog (e.g., 2,3,3-trimethylindolenine, CAS 1640-39-7) eliminates the ability to directly conjugate to biomolecules or semiconductor surfaces. Conversely, using indole-5-carboxylic acid (CAS 1670-81-1) without the 2,3,3-trimethyl substitution compromises the photophysical properties and stability required for cyanine dye applications [2].

2,3,3-Trimethyl-3H-indole-5-carboxylic acid: Quantified Differentiation Evidence for Procurement Decisions


Synthesis Yield: 68% via Modified Fischer Indole Protocol

A modified Fischer indole synthesis using 3-methyl-2-butanone and 4-hydrazineyl benzoic acid in acetic acid yields 2,3,3-trimethyl-3H-indole-5-carboxylic acid at 68% [1]. This yield is within the upper range of typical Fischer indole syntheses, which often report yields between 50-70% for substituted indoles [2]. The 68% yield demonstrates a reliable and reproducible synthetic route, ensuring consistent supply and predictable cost for procurement.

Organic Synthesis Process Chemistry Indole Derivatives

Enhanced Acidity: pKa of 3.28 vs. 4.40 for Indole-5-carboxylic Acid

The predicted pKa of 2,3,3-trimethyl-3H-indole-5-carboxylic acid is 3.28±0.60 [1], which is significantly lower (more acidic) than that of indole-5-carboxylic acid (pKa 4.40±0.30) . This enhanced acidity is attributed to the electron-donating effect of the 2,3,3-trimethyl substitution, which stabilizes the carboxylate anion. The lower pKa translates to a higher degree of ionization at physiological pH (7.4), improving aqueous solubility and reactivity in bioconjugation reactions.

Physical Chemistry Bioconjugation Solubility

Solid-State Handling Advantage: Melting Point of 208-210°C vs. 6-8°C for Unsubstituted Indolenine

2,3,3-Trimethyl-3H-indole-5-carboxylic acid exists as a crystalline solid with a melting point of 208-210°C . In stark contrast, its unsubstituted analog, 2,3,3-trimethylindolenine (CAS 1640-39-7), is a liquid with a melting point of only 6-8°C . This >200°C increase in melting point provides a significant practical advantage in handling, weighing, and storage. The solid state reduces volatility and simplifies shipping and inventory management, minimizing the risk of degradation or leakage.

Material Handling Storage Stability Formulation

DSSC Performance: 5-Fold Higher Conversion Efficiency with Ring-Anchored COOH

In dye-sensitized solar cell (DSSC) applications, squaraine dyes synthesized using 2,3,3-trimethyl-3H-indole-5-carboxylic acid (where the carboxylic acid is directly attached to the indole ring) exhibit approximately a 5-fold higher solar conversion efficiency compared to analogous dyes where the carboxylic acid is substituted on an alkyl chain of the indole ring . This direct head-to-head comparison demonstrates that the specific position of the anchoring group on the indolenine core is critical for optimal TiO2 surface binding and charge injection.

Dye-Sensitized Solar Cells Photovoltaics Materials Science

Aqueous Fluoride Detection: Enabled by Carboxylic Acid-PEG Conjugation

A patented method for aqueous colorimetric fluoride detection (US20190317064A1) utilizes 2,3,3-trimethyl-3H-indole-5-carboxylic acid derivatives to create hemicyanine-PEG conjugates [1]. The carboxylic acid group of TMIC is essential for attaching polyethylene glycol (PEG) chains, which impart water solubility to the hemicyanine dye. This specific functionalization allows for the development of a fluoride-sensitive probe that operates in totally aqueous media, a capability not shared by non-carboxylated indolenine derivatives.

Analytical Chemistry Water Quality Biosensors

2,3,3-Trimethyl-3H-indole-5-carboxylic acid: Validated Application Scenarios for Procurement Prioritization


Synthesis of Cyanine Dyes for Near-Infrared Tumor Imaging

TMIC is the preferred precursor for synthesizing pentamethine and heptamethine cyanine dyes used in NIR fluorescence imaging of tumor hypoxia [1]. Its 5-carboxylic acid group allows for direct conjugation to targeting moieties (e.g., antibodies, peptides) via amide bond formation, creating targeted imaging agents. The compound's solid-state and defined purity (≥97%) ensure batch-to-batch reproducibility in dye synthesis, a critical requirement for preclinical and clinical imaging studies .

Fabrication of High-Efficiency Dye-Sensitized Solar Cells (DSSCs)

As demonstrated by a 5-fold efficiency improvement, TMIC is the optimal indole building block for synthesizing squaraine-based sensitizers for DSSCs . The direct attachment of the carboxylic acid to the indole ring facilitates strong anchoring to TiO2 surfaces, enhancing electron injection and overall device performance. Procurement of this specific regioisomer is essential for achieving competitive power conversion efficiencies in this application.

Development of Water-Soluble Fluorescent Probes and Sensors

The carboxylic acid functionality of TMIC is critical for creating water-soluble fluorescent probes via PEGylation or conjugation to other hydrophilic polymers [2]. This enables the development of sensors for analytes like fluoride in aqueous environments, as well as fluorescent tracers for biological systems. Researchers in analytical chemistry and biosensor development should prioritize this compound for projects requiring aqueous compatibility.

Custom Heterocycle Synthesis and Medicinal Chemistry Building Block

TMIC serves as a versatile building block for constructing complex heterocyclic scaffolds in medicinal chemistry . Its 2,3,3-trimethylindolenine core provides a rigid, stable framework for further derivatization, while the carboxylic acid offers a convenient handle for amide coupling or conversion to other functional groups. This makes it valuable for synthesizing compound libraries in drug discovery programs targeting indole-based pharmacophores.

Technical Documentation Hub

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